Hexyl 2-methoxyacetate
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Overview
Description
Hexyl 2-methoxyacetate is an organic compound with the molecular formula C9H18O3. It is also known as acetic acid, 2-methoxy-, hexyl ester. This compound is a colorless to pale yellow liquid with a sweet, fruity aroma. It is primarily used as a solvent and in the formulation of fragrances and flavors .
Preparation Methods
Hexyl 2-methoxyacetate can be synthesized through the reaction of ethanol and 2-chloroacetic acid methyl ester. The reaction conditions can be adjusted based on the desired yield and purity of the product . Industrial production methods typically involve esterification reactions where hexanol reacts with methoxyacetic acid in the presence of an acid catalyst .
Chemical Reactions Analysis
Hexyl 2-methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexanol and methoxyacetic acid.
Oxidation: This compound can be oxidized using strong oxidizing agents to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Scientific Research Applications
Hexyl 2-methoxyacetate has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the formulation of fragrances, flavors, and as a solvent in coatings and paints
Mechanism of Action
The mechanism of action of hexyl 2-methoxyacetate involves its interaction with molecular targets such as enzymes and receptors. It can modulate enzyme activity and influence metabolic pathways. The ester functional group in this compound allows it to participate in esterification and hydrolysis reactions, which are crucial in various biological and chemical processes .
Comparison with Similar Compounds
Hexyl 2-methoxyacetate can be compared with other similar compounds such as:
Hexyl acetate: Similar in structure but lacks the methoxy group, making it less polar.
Methoxyacetic acid: Contains the methoxy group but lacks the hexyl chain, making it more hydrophilic.
Hexanol: The alcohol form of the hexyl chain, which is more reactive in oxidation reactions
This compound is unique due to its combination of the hexyl chain and methoxy group, providing a balance of hydrophobic and hydrophilic properties, making it versatile in various applications .
Properties
IUPAC Name |
hexyl 2-methoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(10)8-11-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFFKKLJRHCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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